Intralipid

描述

Intralipid is a sterile, non-pyrogenic fat emulsion prepared for intravenous administration. It is primarily used as a source of calories and essential fatty acids for patients requiring parenteral nutrition. This compound is composed of soybean oil, egg yolk phospholipids, glycerin, and water for injection. The soybean oil provides a mixture of neutral triglycerides of predominantly unsaturated fatty acids, including linoleic acid, oleic acid, palmitic acid, alpha-linolenic acid, and stearic acid .

准备方法

Synthetic Routes and Reaction Conditions: Intralipid is synthesized by emulsifying soybean oil with egg yolk phospholipids and glycerin in water. The process involves the following steps:

Soybean Oil Refinement: The soybean oil is refined to remove impurities and ensure a consistent mixture of triglycerides.

Emulsification: The refined soybean oil is emulsified with egg yolk phospholipids and glycerin in water. This is achieved using high-shear mixing to create a stable emulsion.

Sterilization: The emulsion is sterilized to ensure it is free from microbial contamination.

Industrial Production Methods: this compound is produced on an industrial scale using large-scale emulsification equipment. The process involves continuous mixing and homogenization to maintain the stability of the emulsion. The final product is packaged in sterile containers designed for intravenous administration .

化学反应分析

Intralipid primarily undergoes hydrolysis and oxidation reactions:

Hydrolysis: The triglycerides in this compound can be hydrolyzed by lipases to release free fatty acids and glycerol.

Oxidation: The unsaturated fatty acids in this compound are susceptible to oxidation, leading to the formation of peroxides and other oxidative degradation products.

Common Reagents and Conditions:

Lipases: Enzymes that catalyze the hydrolysis of triglycerides.

Oxygen: Facilitates the oxidation of unsaturated fatty acids.

Major Products Formed:

Free Fatty Acids and Glycerol: Resulting from hydrolysis.

Peroxides and Oxidative Degradation Products: Resulting from oxidation.

科学研究应用

Oncology Applications

1.1. Enhancement of Chemotherapy Efficacy

Intralipid has been studied for its role in enhancing the efficacy of chemotherapy drugs, particularly in the context of nanodrug therapies. A study demonstrated that pre-treatment with this compound significantly increased the bioavailability of paclitaxel, a common chemotherapeutic agent, while reducing its cytotoxicity towards immune cells like THP-1 monocytic cells without compromising its effectiveness against cancer cells such as breast, lung, and pancreatic cancers. This protective effect on immune cells is crucial as it helps maintain the immune response while targeting tumors effectively .

Table 1: Effects of this compound on Chemotherapy Agents

| Chemotherapy Agent | Effect on Cancer Cells | Effect on Immune Cells | Reference |

|---|---|---|---|

| Paclitaxel | No significant change | Increased CC50 values | |

| Nano-oxaliplatin | Reduced toxicity | Improved bioavailability |

1.2. Modulation of Immune Responses

This compound has shown potential in modulating innate immune responses, particularly through macrophage polarization. Research indicates that this compound promotes the differentiation of macrophages into an M1-like phenotype, which is associated with anti-tumor activity. This effect is beneficial in cancer therapy as it enhances the immune system's ability to combat tumors .

Reproductive Medicine Applications

2.1. Improvement in In Vitro Fertilization Outcomes

This compound administration has been investigated for its effects on women undergoing in vitro fertilization (IVF). A meta-analysis including five randomized controlled trials found that this compound significantly increased live birth rates among women with recurrent implantation failure or recurrent pregnancy loss. The relative risk for live birth was reported as 1.85 (95% CI, 1.44–2.38), indicating a substantial improvement compared to placebo groups .

Table 2: this compound Impact on IVF Outcomes

| Study Type | Sample Size | Live Birth Rate Improvement | Reference |

|---|---|---|---|

| Randomized Controlled Trials | 840 | RR 1.85 (95% CI: 1.44–2.38) |

2.2. Mechanism of Action in Reproductive Health

The mechanism by which this compound improves IVF outcomes is thought to involve the suppression of natural killer cell activity in the uterus, which may enhance embryo implantation rates . This immunomodulatory effect is particularly relevant for women with conditions such as recurrent miscarriage or implantation failure.

Clinical Applications Beyond Oncology and Reproductive Medicine

3.1. Treatment of Local Anesthetic Toxicity

This compound therapy is a standard treatment for local anesthetic systemic toxicity (LAST). It acts by binding to lipophilic drugs, thereby reducing their free concentrations in plasma and tissues, which mitigates toxicity . Clinical guidelines recommend this compound administration as a first-line treatment in cases of LAST.

3.2. Use in Other Medical Conditions

Emerging research suggests that this compound may have applications in other areas such as treating infections and inflammatory conditions due to its ability to modulate immune responses and provide nutritional support during critical illness .

作用机制

Intralipid is compared with other intravenous lipid emulsions such as SMOFlipid and Omegaven:

SMOFlipid: Contains a mixture of soybean oil, medium-chain triglycerides, olive oil, and fish oil.

Omegaven: Composed primarily of fish oil, rich in omega-3 fatty acids.

Uniqueness of this compound:

Composition: this compound is unique in its composition, being solely based on soybean oil, which provides a high content of linoleic acid and alpha-linolenic acid.

Clinical Use: It has a long history of use and is well-established in clinical practice for parenteral nutrition.

相似化合物的比较

- SMOFlipid

- Omegaven

- ClinOleic: Another lipid emulsion containing olive oil and soybean oil .

生物活性

Intralipid is a lipid emulsion primarily composed of soybean oil, egg phospholipids, and glycerin, widely used in clinical settings for parenteral nutrition. It serves as a source of essential fatty acids and calories for patients unable to consume food orally. Beyond its nutritional applications, this compound has garnered attention for its diverse biological activities, particularly in enhancing drug delivery systems and modulating immune responses.

Nutritional Role

This compound provides a critical source of energy and essential fatty acids, particularly in patients with malnutrition or those undergoing surgeries. Its composition allows for the efficient delivery of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs), which can be utilized by the liver for energy production and cellular repair.

Immunomodulatory Effects

Recent studies have highlighted this compound's role in modulating immune responses. Specifically, it promotes macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses that can enhance anti-tumor immunity. This effect was observed in studies where this compound was shown to protect immune cells from chemotherapy-induced damage without compromising the efficacy of chemotherapeutic agents like paclitaxel .

Table 1: Effects of this compound on Macrophage Polarization

| Study | Macrophage Type | Effect of this compound |

|---|---|---|

| M1 | Increased CD80/CD215 expression | |

| M2 | Decreased CD206/CD163 expression | |

| THP-1 Cells | Enhanced endocytosis in M1 macrophages |

Protective Effects Against Liver Injury

In a study investigating liver injury induced by α-naphthylisothiocyanate (ANIT), this compound demonstrated protective effects by reducing liver enzyme levels such as aspartate aminotransferase (AST) and alanine transaminase (ALT). The middle-long-middle (MLM) structured intralipids were particularly effective, suggesting a structure-function relationship that enhances liver regeneration capabilities .

Case Study: Liver Injury Model

- Model : Rats induced with ANIT

- Outcome :

- Reduction in AST and ALT levels

- Enhanced liver regeneration observed with MLM intralipids compared to standard formulations

- Significance : Indicates potential therapeutic use of this compound formulations in liver injury recovery.

Enhancement of Chemotherapy Efficacy

This compound has been shown to improve the bioavailability and efficacy of certain chemotherapeutic agents. For instance, it reduces the toxicity associated with nano-oxaliplatin while enhancing its therapeutic effects against tumors. This dual action makes this compound a valuable adjunct in cancer therapy, particularly when used alongside nanoparticle formulations like Abraxane .

Table 2: Impact of this compound on Chemotherapy Agents

| Chemotherapy Agent | Effect on Efficacy | Observations |

|---|---|---|

| Paclitaxel | No significant change in tumor cells; increased CC50 in THP-1 cells | Protects immune cells while maintaining anti-tumor activity |

| Nano-oxaliplatin | Reduced toxicity; improved bioavailability | Enhances overall treatment outcomes |

Application in Assisted Reproductive Technology

This compound administration has also been investigated for its role in improving outcomes in assisted reproductive technologies (ART). A systematic review indicated that this compound administration significantly improved live birth rates among women undergoing IVF treatments .

Key Findings:

- Live Birth Rate Improvement : Risk Ratio (RR) of 1.85 compared to control groups.

- Mechanism : Suppression of natural killer (NK) cell cytotoxicity, which is often implicated in reproductive failures.

属性

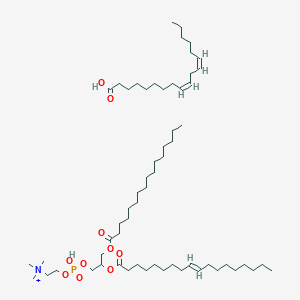

IUPAC Name |

2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACMUBKIFQNSDT-GAUHYDFOSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H115NO10P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338964 | |

| Record name | Lipofundin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1041.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68890-65-3 | |

| Record name | Lipofundin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipofundin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Intralipid interact with the body to exert its effects?

A1: this compound's primary mechanism of action stems from its composition as a lipid emulsion. [] It provides a source of energy and essential fatty acids, primarily linoleic acid (omega-6) and alpha-linolenic acid (omega-3), mimicking the physiological transport of lipids. [, ] Upon intravenous administration, the lipid particles in this compound undergo hydrolysis by lipoprotein lipase, releasing free fatty acids that are then utilized by tissues for energy or stored as triglycerides. []

Q2: Does this compound influence glucose metabolism?

A2: Research suggests that this compound can impact glucose metabolism. Studies in preterm infants have shown that infusions of this compound, rich in polyunsaturated fatty acids, can enhance glucose production by increasing gluconeogenesis. [] This effect is attributed to the stimulatory influence of free fatty acids, particularly polyunsaturated fatty acids, on gluconeogenic pathways. []

Q3: How does this compound affect insulin sensitivity?

A3: this compound administration can lead to a state of lipid-induced insulin resistance. [] Studies comparing men and women found that this compound infusion reduces insulin-stimulated glucose uptake in both sexes, with a more pronounced effect observed in men. [] Importantly, this insulin resistance appears not to stem from impaired insulin signaling pathways, inflammation, or direct inhibition of glucose transporter activity. [] Instead, the observed increase in leg lactate release and decreased glucose oxidation with this compound suggest a potential metabolic feedback mechanism contributing to the insulin resistance. []

Q4: What is the chemical composition of this compound?

A4: this compound is not a single chemical compound but rather a complex mixture. Its primary components include purified soybean oil as the lipid source, egg yolk phospholipids as emulsifiers, and glycerol to adjust osmolarity. [, , ]

Q5: How does the lipid composition of this compound influence its effects?

A5: The specific fatty acid profile within this compound's lipid component appears to influence its physiological impacts. Research indicates that emulsions with a higher proportion of polyunsaturated fatty acids, like this compound, may have different effects on glucose kinetics compared to emulsions richer in monounsaturated fatty acids. [] This highlights the importance of considering the specific fatty acid composition when investigating this compound's effects.

Q6: Are there concerns regarding the stability of this compound emulsions?

A6: Maintaining the stability of this compound emulsions is crucial for its effectiveness. Studies have highlighted the potential for physicochemical changes when this compound is mixed with other solutions. For instance, admixtures of this compound and normal saline have shown a decrease in pH and an increase in lipid globule size over time, indicating incompatibility. [] This underscores the need for careful handling and administration practices to ensure this compound's stability and prevent potential alterations in its properties. []

Q7: How is this compound metabolized and cleared from the body?

A7: this compound's metabolism involves the breakdown of its triglyceride component by lipoprotein lipase, primarily located on the endothelium of capillaries. [] This process releases free fatty acids and glycerol, which are subsequently utilized by tissues. [] The clearance of this compound from the circulation involves both lipoprotein lipase-mediated hydrolysis and uptake by the reticuloendothelial system, primarily in the liver and spleen. []

Q8: Are there any known drug interactions with this compound?

A8: this compound has demonstrated the ability to influence the pharmacokinetics of certain drugs, particularly lipophilic compounds. In cases of local anesthetic toxicity, this compound is believed to act as a “lipid sink,” drawing the lipophilic local anesthetics into the lipid phase and thereby reducing their concentration in the aqueous phase. [] This partitioning effect has been suggested as a mechanism for this compound's efficacy in treating local anesthetic toxicity. [, ]

Q9: What are the potential adverse effects associated with this compound administration?

A9: While generally well-tolerated, this compound administration can potentially lead to adverse effects. These can include infusion reactions, hypertriglyceridemia, and interference with laboratory tests. Close monitoring of patients receiving this compound is essential to identify and manage any potential complications.

Q10: How is this compound used in research settings?

A10: this compound is utilized in various research applications, including the development of tissue-mimicking phantoms for optical imaging, [, ] inducing hyperlipidemia in animal models to study metabolic diseases, [, ] and investigating the impact of lipids on cellular function. [, , ]

Q11: What are the future directions for this compound research?

A11: Future research on this compound could explore its potential as a therapeutic agent for conditions beyond local anesthetic toxicity, [, ] optimize its use in specific patient populations, and further elucidate its mechanisms of action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。